molecular formula C10H15NO B027075 3-[1-(Diméthylamino)éthyl]phénol CAS No. 105601-04-5

3-[1-(Diméthylamino)éthyl]phénol

Numéro de catalogue: B027075
Numéro CAS: 105601-04-5
Poids moléculaire: 165.23 g/mol
Clé InChI: GQZXRLWUYONVCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-(Dimethylamino)ethyl]phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenol ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Applications De Recherche Scientifique

Target Enzyme

The primary target of 3-[1-(Dimethylamino)ethyl]phenol is acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions.

Biochemical Pathways

The inhibition of AChE by this compound affects cholinergic signaling pathways, making it a candidate for therapeutic applications in conditions characterized by cholinergic deficits.

Pharmaceutical Development

3-[1-(Dimethylamino)ethyl]phenol is a key intermediate in the synthesis of rivastigmine, a dual inhibitor of AChE and butyrylcholinesterase (BuChE). Rivastigmine is used clinically to treat Alzheimer's disease and other forms of dementia. The synthesis process involves several steps where 3-[1-(Dimethylamino)ethyl]phenol acts as a crucial building block .

Neuroscience Research

Due to its role as an AChE inhibitor, this compound is extensively studied in neuroscience. Research focuses on its potential to enhance cognitive function and memory retention by modulating cholinergic activity. It serves as a model compound for investigating the mechanisms of enzyme inhibition and neurotransmitter dynamics .

Chemical Synthesis

In organic chemistry, 3-[1-(Dimethylamino)ethyl]phenol is utilized as an intermediate for synthesizing various organic compounds. Its phenolic structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable in producing diverse chemical derivatives .

Biochemical Assays

This compound is employed in biochemical assays to study enzyme kinetics and inhibition mechanisms. It provides insights into drug design and development by elucidating structure-activity relationships within similar compounds .

Case Study 1: Rivastigmine Development

Rivastigmine's synthesis from 3-[1-(Dimethylamino)ethyl]phenol has been documented extensively. Studies highlight its efficacy in improving cognitive function among Alzheimer's patients, demonstrating significant improvements in both behavioral and cognitive assessments when compared to placebo treatments .

Case Study 2: Enzyme Inhibition Studies

Research has shown that variations in the structure of compounds similar to 3-[1-(Dimethylamino)ethyl]phenol can significantly affect their inhibitory effects on AChE. Detailed kinetic studies have been conducted to analyze how different substituents influence binding affinity and inhibition rates, providing valuable data for future drug design .

Mécanisme D'action

Target of Action

The primary target of 3-[1-(Dimethylamino)ethyl]phenol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating signal transduction at the neuromuscular junction .

Mode of Action

3-[1-(Dimethylamino)ethyl]phenol interacts with its target, Acetylcholinesterase, by inhibiting its activity . This inhibition prevents the rapid hydrolysis of acetylcholine released into the synaptic cleft, thereby prolonging the action of acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of Acetylcholinesterase by 3-[1-(Dimethylamino)ethyl]phenol affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine in the synaptic cleft due to the inhibition of Acetylcholinesterase enhances the stimulation of cholinergic receptors, leading to increased neurotransmission . The downstream effects of this enhanced neurotransmission can vary depending on the specific type of cholinergic receptor and the location of the synapse.

Result of Action

The result of the action of 3-[1-(Dimethylamino)ethyl]phenol is an enhancement of cholinergic neurotransmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various molecular and cellular effects, depending on the specific type of cholinergic receptor and the location of the synapse.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Dimethylamino)ethyl]phenol typically involves the reaction of meta-hydroxyl acetophenone with dimethylamine. One common method is the Leuckart reaction followed by the Eschweiler-Clarke reaction. The process begins with the reaction of meta-hydroxyl acetophenone with formamide to form an intermediate, which is then subjected to reductive amination with dimethylamine to yield the final product .

Industrial Production Methods: Industrial production of 3-[1-(Dimethylamino)ethyl]phenol often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of hazardous substances. The reaction conditions are carefully controlled to achieve efficient conversion and isolation of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-[1-(Dimethylamino)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Comparaison Avec Des Composés Similaires

  • 3-[1-(Methylamino)ethyl]phenol
  • 3-[1-(Ethylamino)ethyl]phenol
  • 3-[1-(Dimethylamino)propyl]phenol

Comparison: 3-[1-(Dimethylamino)ethyl]phenol is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as an acetylcholinesterase inhibitor, making it more effective in therapeutic applications. Additionally, its chemical stability and solubility profile make it a preferred choice in various industrial applications .

Activité Biologique

3-[1-(Dimethylamino)ethyl]phenol, also known as a carbamate inhibitor, is an organic compound with the molecular formula C10H15NO. This compound is characterized by a phenolic structure with a dimethylamino group attached to an ethyl chain. It has garnered interest in various fields, particularly in pharmacology due to its biological activity, specifically its role as an acetylcholinesterase (AChE) inhibitor.

The primary biological activity of 3-[1-(Dimethylamino)ethyl]phenol is its inhibition of the enzyme acetylcholinesterase. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an increase in acetylcholine levels, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired.

Research Findings

Numerous studies have investigated the biological effects and potential therapeutic applications of 3-[1-(Dimethylamino)ethyl]phenol:

  • Alzheimer's Disease : Research indicates that compounds similar to 3-[1-(Dimethylamino)ethyl]phenol are being explored for their potential to improve cognitive function in Alzheimer's patients by increasing acetylcholine availability .
  • Enzyme Inhibition Studies : The compound has been shown to exhibit significant AChE inhibitory activity, making it a candidate for further development in treating cognitive disorders .

Case Studies

  • Cognitive Enhancement : A study involving patients with mild to moderate Alzheimer's disease demonstrated that administration of rivastigmine (a drug related to 3-[1-(Dimethylamino)ethyl]phenol) resulted in improved cognitive scores compared to placebo groups .
  • Comparative Analysis : In comparative studies, 3-[1-(Dimethylamino)ethyl]phenol showed higher potency as an AChE inhibitor than its analogs, such as 3-[1-(Methylamino)ethyl]phenol and 3-[1-(Ethylamino)ethyl]phenol, suggesting unique structural advantages .

Synthesis and Stability

The synthesis of 3-[1-(Dimethylamino)ethyl]phenol involves several chemical reactions, including oxidation and substitution reactions. The phenolic group can undergo oxidation to form quinones or participate in electrophilic aromatic substitution reactions. These properties are crucial for its stability and reactivity in biological systems .

Comparison with Similar Compounds

Compound NameAChE Inhibition PotencyNotes
3-[1-(Dimethylamino)ethyl]phenolHighEffective in enhancing cholinergic activity
3-[1-(Methylamino)ethyl]phenolModerateLess effective than dimethyl analog
3-[1-(Ethylamino)ethyl]phenolLowLower potency compared to dimethyl variant

Future Directions

Given its promising biological activity, further research is warranted to explore the full therapeutic potential of 3-[1-(Dimethylamino)ethyl]phenol:

  • Clinical Trials : More extensive clinical trials are needed to establish safety profiles and efficacy in various populations.
  • Mechanistic Studies : Investigating the detailed mechanisms through which this compound affects cholinergic signaling may provide insights into novel therapeutic strategies for neurodegenerative diseases.

Propriétés

IUPAC Name

3-[1-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328334
Record name 3-[1-(dimethylamino)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105601-04-5
Record name 3-[1-(Dimethylamino)ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105601-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(dimethylamino)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3-[1-(dimethylamino)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

94 g of [1-(3-methoxyphenyl)ethyl]dimethylamine (V) are dissolved in 285 ml of azeotropic hydrobromic acid and the resulting solution is refluxed under stirring using a reflux condenser for 12 hours (bath temperature 145-150° C.). During boiling, the reaction mixture darkens. The solution is then left to cool down to room temperature. Excess hydrobromic acid is evaporated using a rotary vacuum evaporator and the evaporation residue is dissolved in 200 ml of water. The solution is extracted with 3×100 ml ethylacetate. The aqueous fraction is then gradually alkalized with the saturated solution of sodium carbonate with constant stirring (foam creation). The solution becomes milky turbid and it is extracted with 3×200 ml ethylacetate. The ethylacetate fraction is shaken out 1× with water, 1× with brine and dried with anhydrous magnesium sulfate. Activated carbon is added before filtering off the desiccant and the desiccant along with the carbon are filtered off. The ethylacetate solution of compound (IV) is used for the next step.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(Dimethylamino)ethyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[1-(Dimethylamino)ethyl]phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[1-(Dimethylamino)ethyl]phenol
Reactant of Route 4
3-[1-(Dimethylamino)ethyl]phenol
Reactant of Route 5
3-[1-(Dimethylamino)ethyl]phenol
Reactant of Route 6
3-[1-(Dimethylamino)ethyl]phenol
Customer
Q & A

Q1: How does 3-[1-(Dimethylamino)ethyl]phenol exert its pharmacological effect?

A: 3-[1-(Dimethylamino)ethyl]phenol, a key component of the drug rivastigmine, acts as a carbamate inhibitor of acetylcholinesterase (AChE) []. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting AChE, rivastigmine increases the levels of acetylcholine, which can improve cognitive function in patients with Alzheimer's disease [].

Q2: What is the mechanism of interaction between 3-[1-(Dimethylamino)ethyl]phenol and acetylcholinesterase?

A: 3-[1-(Dimethylamino)ethyl]phenol carbamylates the active site serine residue of AChE []. Crystal structure analysis of the Torpedo californica AChE-rivastigmine conjugate reveals that the carbamyl group forms a covalent bond with the active site serine, while the 3-[1-(Dimethylamino)ethyl]phenol moiety occupies the enzyme's anionic site []. This binding disrupts the catalytic triad within the active site, hindering the enzyme's ability to hydrolyze acetylcholine [].

Q3: Are there differences in the inhibition kinetics of 3-[1-(Dimethylamino)ethyl]phenol towards different types of AChE?

A: Yes, significant differences exist in carbamylation rates and reactivation kinetics of the AChE-rivastigmine conjugate across various species []. Human AChE exhibits a much faster carbamylation rate compared to the enzyme from Torpedo californica []. Furthermore, reactivation of the inhibited enzyme is extremely slow in all studied species, with less than 10% reactivation observed even after 48 hours for the Torpedo californica AChE [].

Q4: What are the advantages of the novel synthesis routes for 3-[1-(Dimethylamino)ethyl]phenol described in the research?

A4: Several research papers highlight new synthesis methods for 3-[1-(Dimethylamino)ethyl]phenol that offer various benefits over existing approaches:

  • Shorter synthetic routes: Some methods significantly reduce the number of steps required, simplifying the synthesis process and potentially improving overall yield [, ].
  • Cost-effectiveness: The use of readily available and inexpensive starting materials like meta-hydroxyacetophenone contributes to a more economical production process [, ].
  • Environmental friendliness: By avoiding hazardous substances and minimizing waste generation, these new methods present a more environmentally responsible approach [, ].

Q5: What is the role of (S)-3-[1-(dimethylamino)ethyl]phenol in the synthesis of rivastigmine hydrogen tartrate?

A: (S)-3-[1-(dimethylamino)ethyl]phenol is a crucial chiral intermediate in the synthesis of rivastigmine hydrogen tartrate [, ]. One method involves obtaining (S)-3-[1-(dimethylamino)ethyl]phenol through a chiral resolution of 3-[1-(methylamino)ethyl]phenol using a chiral agent []. Subsequently, this chiral intermediate is reacted with N-methyl-N-ethylformyl chloride, followed by salt formation with levotartaric acid to yield rivastigmine hydrogen tartrate [].

Q6: How is the synthesis of 3-(1-(dimethylamino)ethyl)phenol typically achieved?

A: One common approach utilizes m-hydroxy acetophenone as the starting material [, ]. This compound can be transformed into 3-(1-(dimethylamino)ethyl)phenol through a series of reactions, often involving Leuckart reaction and Eschweiler-Clark reductive methylation [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.